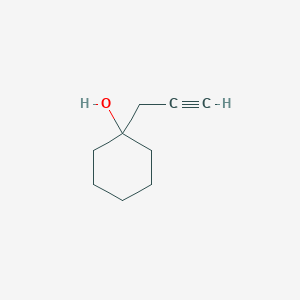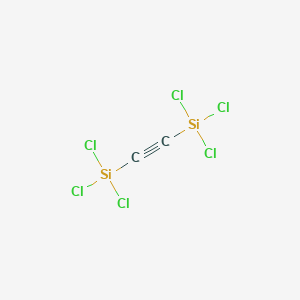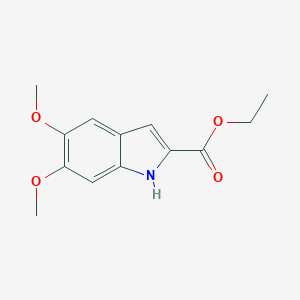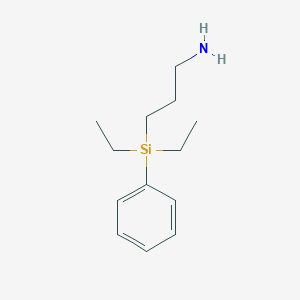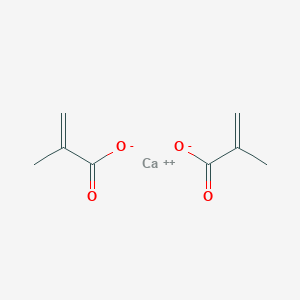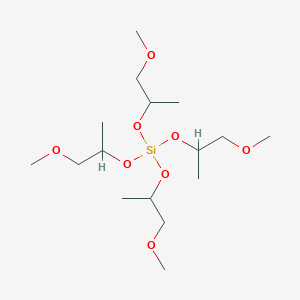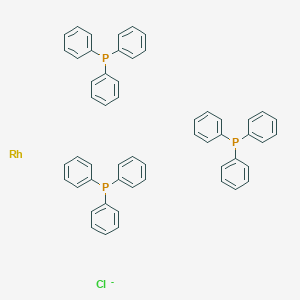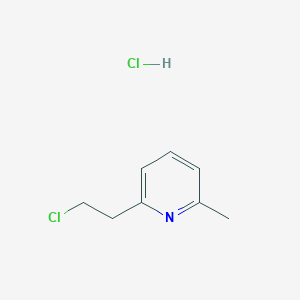
2-Picoline, 6-(2-chloroethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Picoline, 6-(2-chloroethyl)-, hydrochloride, also known as MTX-211, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the picoline family of compounds, which are widely used in the pharmaceutical and chemical industries. In
Mécanisme D'action
The mechanism of action of 2-Picoline, 6-(2-chloroethyl)-, hydrochloride is not fully understood, but it is thought to involve the disruption of DNA synthesis and repair. It may also affect the function of certain proteins involved in cell division and apoptosis. Further research is needed to fully elucidate the mechanism of action of this compound.
Effets Biochimiques Et Physiologiques
2-Picoline, 6-(2-chloroethyl)-, hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to modulate the immune system, and to have radioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Picoline, 6-(2-chloroethyl)-, hydrochloride is its potential as a novel anticancer agent. It has been shown to be effective against a variety of cancer cell lines, and may have fewer side effects than traditional chemotherapy agents. However, it also has some limitations. For example, it may be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood.
Orientations Futures
There are many potential future directions for research on 2-Picoline, 6-(2-chloroethyl)-, hydrochloride. One area of interest is the development of more efficient synthesis methods, which could increase the yield and purity of the compound. Another area of interest is the exploration of the compound's potential use as a radioprotective agent, which could have important implications for cancer treatment. Finally, further research is needed to fully elucidate the mechanism of action of 2-Picoline, 6-(2-chloroethyl)-, hydrochloride, which could lead to the development of more effective cancer treatments.
Méthodes De Synthèse
2-Picoline, 6-(2-chloroethyl)-, hydrochloride can be synthesized using a variety of methods, including the reaction of 2-picoline with 2-chloroethylamine hydrochloride in the presence of a catalyst. The resulting compound can then be purified using standard techniques such as recrystallization or chromatography. The purity and yield of the final product can be optimized by adjusting reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
2-Picoline, 6-(2-chloroethyl)-, hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties, and is being investigated as a potential treatment for various types of cancer. In addition, it has been studied for its potential use as a radioprotective agent, as well as its ability to modulate the immune system.
Propriétés
Numéro CAS |
17944-62-6 |
|---|---|
Nom du produit |
2-Picoline, 6-(2-chloroethyl)-, hydrochloride |
Formule moléculaire |
C8H11Cl2N |
Poids moléculaire |
192.08 g/mol |
Nom IUPAC |
2-(2-chloroethyl)-6-methylpyridine;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c1-7-3-2-4-8(10-7)5-6-9;/h2-4H,5-6H2,1H3;1H |
Clé InChI |
YWRMCDUVMFQGGN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)CCCl.Cl |
SMILES canonique |
CC1=NC(=CC=C1)CCCl.Cl |
Autres numéros CAS |
17944-62-6 |
Synonymes |
PYRIDINE,2-(2-CHLOROETHYL-6-METHYL-HYDROCHLORIDE)(1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



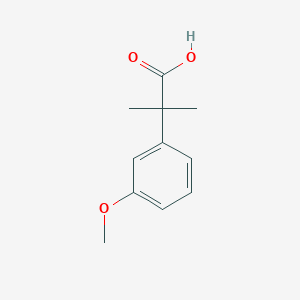
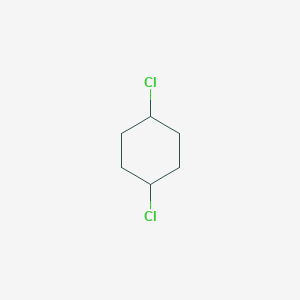
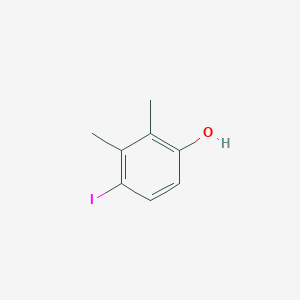
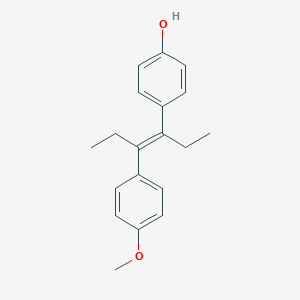
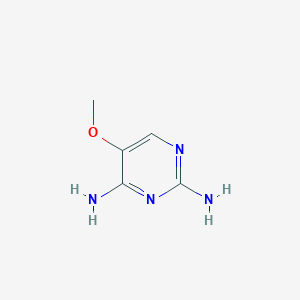
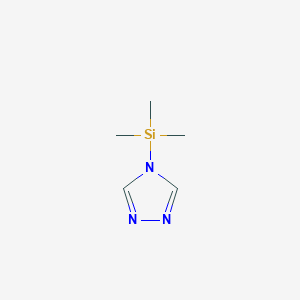
![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)
